
Methyl 1,4-dihydronaphthalene-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1,4-dihydronaphthalene-1-carboxylate is an organic compound belonging to the class of naphthalene derivatives This compound is characterized by a naphthalene ring system with a methyl ester group at the 1-position and a dihydro group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1,4-dihydronaphthalene-1-carboxylate typically involves the reaction of naphthalene derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of 1,4-dihydronaphthalene with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion to the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and ensure cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 1,4-dihydronaphthalene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it to fully saturated naphthalene derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Friedel-Crafts acylation and alkylation reactions are commonly employed.
Major Products Formed:
Oxidation: Naphthoquinones
Reduction: Fully saturated naphthalene derivatives
Substitution: Various substituted naphthalene derivatives depending on the reagents used.
Applications De Recherche Scientifique
Methyl 1,4-dihydronaphthalene-1-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Methyl 1,4-dihydronaphthalene-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to desired therapeutic or industrial outcomes .
Comparaison Avec Des Composés Similaires
1-Methyl-1,4-dihydronaphthalene: Similar structure but lacks the carboxylate group.
1,4-Dihydronaphthalene-1-carboxylic acid: Similar structure but lacks the methyl ester group.
Uniqueness: Methyl 1,4-dihydronaphthalene-1-carboxylate is unique due to the presence of both the methyl ester and dihydro groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications .
Propriétés
Numéro CAS |
5206-44-0 |
|---|---|
Formule moléculaire |
C12H12O2 |
Poids moléculaire |
188.22 g/mol |
Nom IUPAC |
methyl 1,4-dihydronaphthalene-1-carboxylate |
InChI |
InChI=1S/C12H12O2/c1-14-12(13)11-8-4-6-9-5-2-3-7-10(9)11/h2-5,7-8,11H,6H2,1H3 |
Clé InChI |
PLBCBDWEJASPRS-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1C=CCC2=CC=CC=C12 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


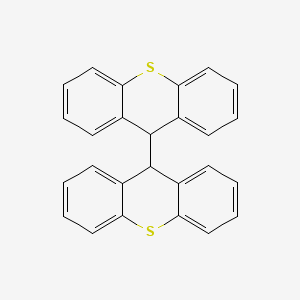
![2H,5H-Pyrano[3,2-c][1]benzopyran-2,5-dione](/img/structure/B14736229.png)

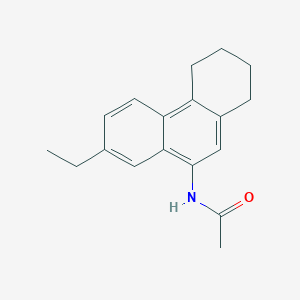
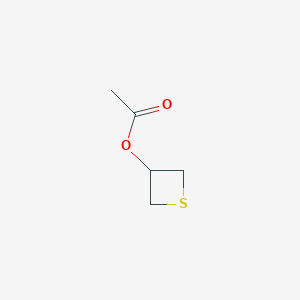
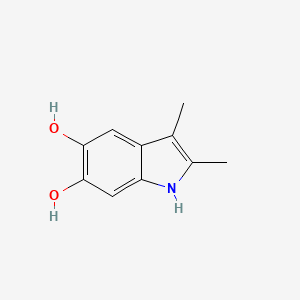
![[2-(Ethoxymethyl)phenyl]-bis(4-methoxyphenyl)methanol](/img/structure/B14736246.png)

![4-Oxatricyclo[3.2.1.02,7]octan-3-one](/img/structure/B14736248.png)
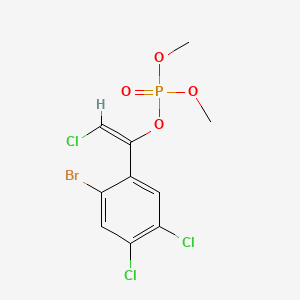
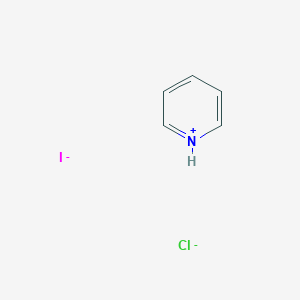
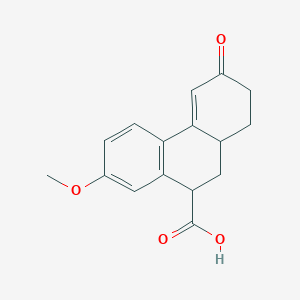

![N-[2-(2-methyl-5-nitro-imidazol-1-yl)cyclododecylidene]hydroxylamine](/img/structure/B14736286.png)
